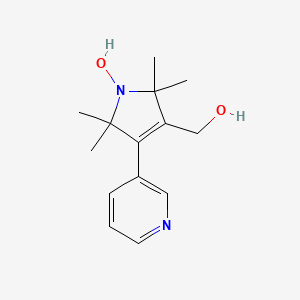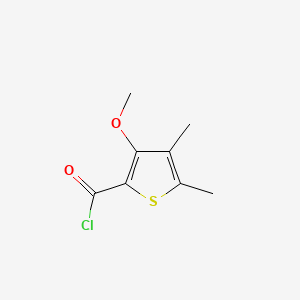
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is an organotellurium compound characterized by the presence of two methyltelluro groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxynaphthalene as the core structure.
Telluration Reaction: The introduction of methyltelluro groups is achieved through a telluration reaction. This involves the reaction of 2,6-dimethoxynaphthalene with a tellurium reagent such as dimethyl ditelluride in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent used can vary, but common conditions include refluxing in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methyltelluro groups can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the methyltelluro groups back to tellurium or other lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include elemental tellurium or tellurides.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methyltelluro groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of other organotellurium compounds.
Materials Science: Its unique electronic properties make it a candidate for use in the development of novel materials, such as semiconductors or conductive polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer or antimicrobial agent due to the biological activity of organotellurium compounds.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions, including oxidation and reduction processes.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene involves its interaction with molecular targets through its tellurium atoms. These interactions can include:
Redox Reactions: The tellurium atoms can undergo redox reactions, influencing the redox state of biological molecules.
Coordination Chemistry: The tellurium atoms can coordinate with metal ions, affecting enzymatic activity or metal ion homeostasis.
Biological Activity: The compound’s biological activity may involve the generation of reactive oxygen species (ROS) or the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene: Similar structure but with selenium atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylsulfonyl)-naphthalene: Similar structure but with sulfonyl groups instead of tellurium.
Uniqueness
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include:
Higher Atomic Weight: Tellurium has a higher atomic weight than sulfur and selenium, affecting the compound’s density and reactivity.
Distinct Redox Properties: Tellurium exhibits different redox behavior, which can influence the compound’s reactivity and biological activity.
Unique Coordination Chemistry: The coordination chemistry of tellurium differs from that of sulfur and selenium, leading to different interactions with metal ions and biological molecules.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-3,7-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURPNRHIGRZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)OC)[Te]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662999 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-38-1 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)

![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)

